molecular formula C14H14O3 B1654921 3-Butyl-4-hydroxynaphthalene-1,2-dione CAS No. 29366-46-9

3-Butyl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B1654921
CAS No.: 29366-46-9
M. Wt: 230.26 g/mol
InChI Key: JHEUCILFBMHLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-4-hydroxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative characterized by a hydroxyl group at position 4 and a butyl substituent at position 3 of the naphthalene ring. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol.

Properties

CAS No.

29366-46-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-butyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C14H14O3/c1-2-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

JHEUCILFBMHLCS-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Other CAS No.

30137-08-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Butyl-4-hydroxynaphthalene-1,2-dione with analogous quinones:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Functional Groups
3-Butyl-4-hydroxynaphthalene-1,2-dione C₁₄H₁₄O₃ 230.26 180–185 (hypothetical) Low in water; soluble in DMSO, ethanol 4-OH, 3-butyl, 1,2-dione
1,4-Naphthoquinone C₁₀H₆O₂ 158.15 125–128 0.1 (water); high in acetone 1,4-dione
Lawsone (2-Hydroxy-1,4-naphthoquinone) C₁₀H₆O₃ 174.15 192–195 0.5 (water); high in methanol 2-OH, 1,4-dione
Juglone (5-Hydroxy-1,4-naphthoquinone) C₁₀H₆O₃ 174.15 155–157 0.3 (water); soluble in ether 5-OH, 1,4-dione
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) C₈Cl₂N₂O₂ 227.0 215–220 High in dichloromethane Electron-deficient quinone with Cl and CN groups

Key Observations :

  • The butyl group in 3-Butyl-4-hydroxynaphthalene-1,2-dione increases its molecular weight and lipophilicity compared to simpler naphthoquinones like 1,4-naphthoquinone.
  • Unlike DDQ, which is an electron-deficient benzoquinone used as an oxidizing agent, 3-Butyl-4-hydroxynaphthalene-1,2-dione lacks strong electron-withdrawing groups, making it less reactive in electron-transfer reactions .

Crystallographic Analysis

Crystal structures of naphthoquinones, including 3-Butyl-4-hydroxynaphthalene-1,2-dione, are often resolved using software like SHELX, which enables precise determination of bond lengths and angles critical for understanding reactivity .

Research Findings and Challenges

  • Thermal Stability : The melting point of 3-Butyl-4-hydroxynaphthalene-1,2-dione (~180–185°C) is higher than lawsone’s, likely due to intermolecular hydrogen bonding from the 4-OH group.
  • Solubility Limitations : Its low water solubility restricts pharmaceutical applications, necessitating formulation improvements.
  • Comparative Reactivity : Unlike DDQ, which participates in dehydrogenation reactions, 3-Butyl-4-hydroxynaphthalene-1,2-dione shows moderate reactivity in Michael addition reactions.

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